molecular formula C12H15ClO3 B166263 Mcpb methyl ester CAS No. 57153-18-1

Mcpb methyl ester

Cat. No.: B166263
CAS No.: 57153-18-1
M. Wt: 242.7 g/mol
InChI Key: FWDQLSHRVKQKBS-UHFFFAOYSA-N
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Description

Mcpb methyl ester is an organic compound with the molecular formula C12H15ClO3. It is a derivative of butanoic acid and is characterized by the presence of a chlorinated phenoxy group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mcpb methyl ester typically involves the esterification of 4-(4-chloro-2-methylphenoxy)butanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the reactants for several hours to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction is monitored using various analytical techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Mcpb methyl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-(4-chloro-2-methylphenoxy)butanoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

    Oxidation: 4-(4-chloro-2-methylphenoxy)butanoic acid.

    Reduction: 4-(4-chloro-2-methylphenoxy)butanol.

    Substitution: Various substituted phenoxybutanoates depending on the nucleophile used.

Scientific Research Applications

Mcpb methyl ester is utilized in a wide range of scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Mcpb methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chloro-2-methylphenoxy)butanoic acid: The parent acid form of the compound.

    Methyl 4-chloro-2-methylphenoxyacetate: A similar ester with a shorter carbon chain.

    4-(4-chloro-2-methylphenoxy)butanol: The reduced form of the ester.

Uniqueness

Mcpb methyl ester is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

methyl 4-(4-chloro-2-methylphenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c1-9-8-10(13)5-6-11(9)16-7-3-4-12(14)15-2/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDQLSHRVKQKBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205788
Record name MCPB-methyl [ISO]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57153-18-1
Record name MCPB-methyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057153181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MCPB-methyl [ISO]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MCPB-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MCPB-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEH6N0077W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

A: The C-terminal pentapeptide (GWEEF) in McpB is essential for both physical interaction and methylation by the CheR2 methyltransferase. [] Deleting this pentapeptide sequence disrupts the binding and methylation process, highlighting its crucial role in CheR2 specificity.

A: The research identifies a three-amino acid insertion in the β-subdomain of CheR proteins that bind pentapeptide-containing chemoreceptors. [] This insertion is absent in CheR proteins that do not exhibit this binding behavior. Deleting this insertion in CheR2 prevented its interaction with and methylation of McpB, confirming its significance in recognizing pentapeptide-containing chemoreceptors.

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